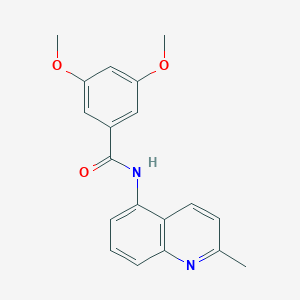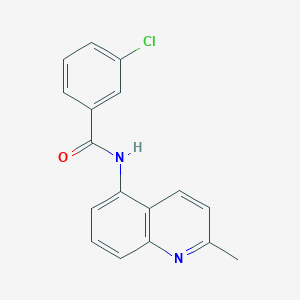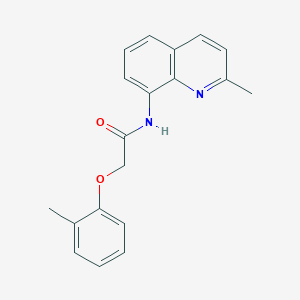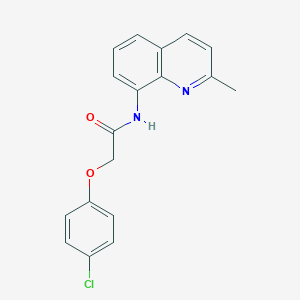![molecular formula C21H17N3O4 B244135 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244135.png)
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide, also known as MO-05, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MO-05 belongs to the class of compounds known as oxazolo[4,5-b]pyridines, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of key cellular components.
Biochemical and Physiological Effects:
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for the elimination of cancer cells. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In Alzheimer's disease, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is its high purity and yield, which makes it a viable compound for further research. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been shown to exhibit potent biological activity at low concentrations, which is important for reducing the risk of toxicity. However, one of the major limitations of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide. One area of research is in the development of novel drug delivery systems that can improve the solubility and bioavailability of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide, which can provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide in vivo, which can provide important information for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide involves the reaction of 2-aminophenol with 2-bromo-4-methoxy-5-nitropyridine to form the intermediate compound, which is then reacted with phenoxyacetic acid to yield the final product. The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been optimized to yield high purity and yield, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of beta-amyloid plaques, a hallmark of the disease.
Propiedades
Fórmula molecular |
C21H17N3O4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-17-10-9-14(21-24-20-18(28-21)8-5-11-22-20)12-16(17)23-19(25)13-27-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,23,25) |
Clave InChI |
WLXCJYFPPRHEFI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)




![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)


